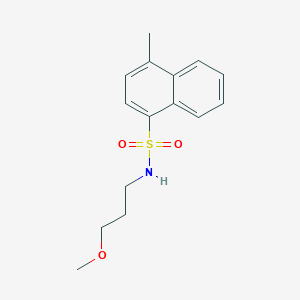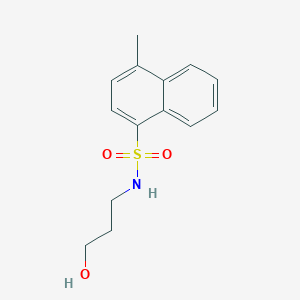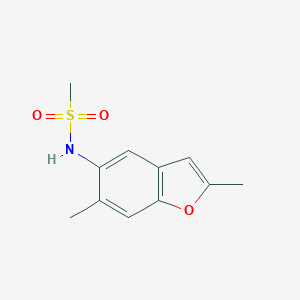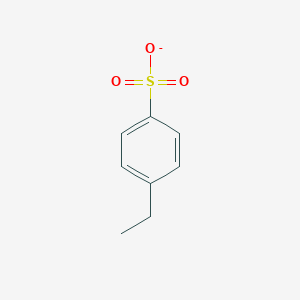![molecular formula C17H19NO5S B229842 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid](/img/structure/B229842.png)
5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid, also known as sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its anti-inflammatory, analgesic, and antipyretic properties. Sulindac has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer, Alzheimer's disease, and other inflammatory conditions.
Applications De Recherche Scientifique
Sulindac has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and Alzheimer's disease. It has been shown to have anti-tumor properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Sulindac has also been shown to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Mécanisme D'action
Sulindac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX, 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid reduces inflammation, pain, and fever. Sulindac also has other mechanisms of action, including the inhibition of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Sulindac has been shown to have a number of biochemical and physiological effects, including the inhibition of COX enzymes, the reduction of inflammation, pain, and fever, the inhibition of cell growth, and the induction of apoptosis in cancer cells. Sulindac has also been shown to have neuroprotective effects, reducing the formation of amyloid-beta plaques and improving cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Sulindac has several advantages for lab experiments, including its availability, low cost, and well-established synthesis method. However, 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid has some limitations, including its low solubility in water and its potential toxicity at high doses. Researchers should be aware of these limitations when designing experiments using 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid.
Orientations Futures
There are several future directions for research on 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid, including its potential use in combination with other drugs for cancer treatment, its use in the treatment of other inflammatory conditions, and its potential use as a neuroprotective agent in Alzheimer's disease. Further research is also needed to better understand the mechanisms of action of 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid and to optimize its use in clinical settings.
In conclusion, 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid, or 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid, is a widely used nonsteroidal anti-inflammatory drug with potential therapeutic applications in cancer, Alzheimer's disease, and other inflammatory conditions. Its well-established synthesis method, availability, and low cost make it an attractive option for lab experiments. However, researchers should be aware of its limitations, including low solubility in water and potential toxicity at high doses. Further research is needed to fully understand the mechanisms of action of 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid and to optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid involves the reaction of 4-butylphenol with chlorosulfonic acid, followed by the addition of sodium hydroxide and 2-hydroxybenzoic acid. The resulting product is then purified by recrystallization. This method has been optimized over the years to improve yield and purity, and it remains the most widely used method for the synthesis of 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid.
Propriétés
Formule moléculaire |
C17H19NO5S |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
5-[(4-butylphenyl)sulfamoyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H19NO5S/c1-2-3-4-12-5-7-13(8-6-12)18-24(22,23)14-9-10-16(19)15(11-14)17(20)21/h5-11,18-19H,2-4H2,1H3,(H,20,21) |
Clé InChI |
AJISVEXLPBAKLT-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
SMILES canonique |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid](/img/structure/B229768.png)
![2-[Ethyl(8-quinolinylsulfonyl)amino]benzoic acid](/img/structure/B229769.png)
![2-[[(2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl](propyl)amino]benzoic acid](/img/structure/B229770.png)
![2-{Ethyl[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B229771.png)

![2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid](/img/structure/B229781.png)

![methyl 3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B229784.png)
![4-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229786.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229787.png)